2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

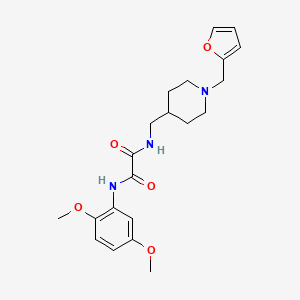

The compound “2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride” is a complex organic molecule that contains a thiophene ring, a 1,2,4-triazole ring, and a propan-2-amine group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. Propan-2-amine is a three-carbon alkyl group with an amine functional group at the middle carbon .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and 1,2,4-triazole rings, along with the propan-2-amine group. These groups could potentially participate in various chemical reactions depending on their substitution patterns and reaction conditions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nature of the thiophene and triazole rings, as well as the presence of the amine group. The compound could potentially undergo reactions such as electrophilic aromatic substitution on the thiophene ring or reactions involving the amine group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could impact its solubility, while the size and shape of the molecule could influence its melting and boiling points .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Compound Libraries

The compound 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride, due to its structural uniqueness involving thiophene and triazole rings, serves as a crucial intermediate in synthesizing a wide array of structurally diverse compounds. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, has been utilized in various alkylation and ring closure reactions to generate a diverse library of compounds, including dithiocarbamates, thioethers, and several monocyclic NH-azoles derivatives. Such synthetic strategies are vital for medicinal chemistry and drug discovery, enabling the exploration of novel bioactive compounds with potential therapeutic applications (G. Roman, 2013).

Antimicrobial Activities

Compounds incorporating thiophene and triazole structures have been investigated for their antimicrobial properties. A study on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, derived from thiophene-containing precursors, demonstrated moderate antimicrobial activities against certain strains, highlighting the potential of such compounds in developing new antimicrobial agents. The structural elucidation and the antimicrobial evaluation of these compounds underscore the importance of thiophene and triazole moieties in contributing to biological activity, which could be further optimized for enhanced efficacy (S. M. Gomha et al., 2018).

Enzyme Inhibition for Therapeutic Applications

The structural features of this compound and its derivatives have been explored for enzyme inhibition, which is crucial in therapeutic applications. For instance, novel 5-[2-(thiophen-2-yl)propan-2-yl]-4H-1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme plays a significant role in metabolic diseases, and its inhibition can lead to potential treatments for conditions like type 2 diabetes mellitus. The optimization of the thiophene and triazole rings in these compounds resulted in potent inhibitors, demonstrating the therapeutic potential of such structures in metabolic disease management (Takanori Koike et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of EN300-6482605 are currently unknown. This compound is a derivative of 1,2,4-triazole, which is known to possess a wide range of biological activities . .

Mode of Action

The mode of action of EN300-6482605 involves several processes. The compound interacts with cyclohexanone in methanol, leading to the formation of carbinolamine by the addition of an amine to the double bond C=O. This is followed by the elimination of a water molecule and intramolecular cyclization, resulting in the formation of spiro compounds .

Biochemical Pathways

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially affecting various biochemical pathways .

Pharmacokinetics

Derivatives of 1,2,4-triazole are known to have good pharmacodynamic and pharmacokinetic profiles .

Result of Action

1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Eigenschaften

IUPAC Name |

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4S.2ClH/c1-9(2,10)8-11-7(12-13-8)6-4-3-5-14-6;;/h3-5H,10H2,1-2H3,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIVPLNDEVXNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NN1)C2=CC=CS2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2991647.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)

![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)